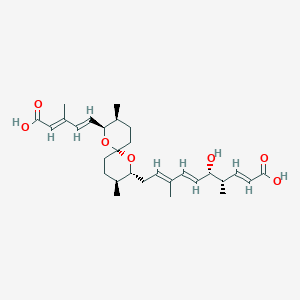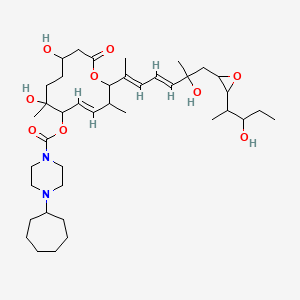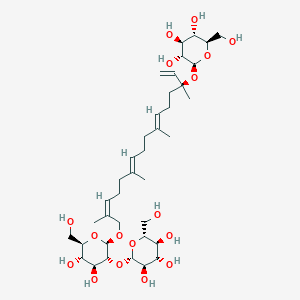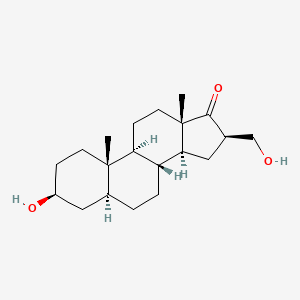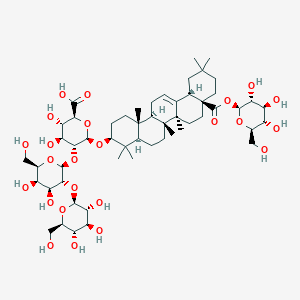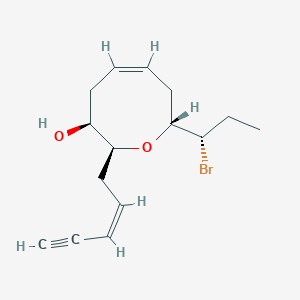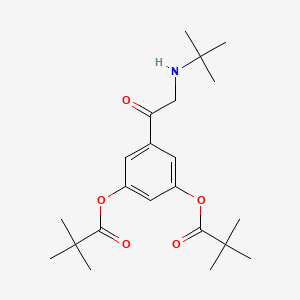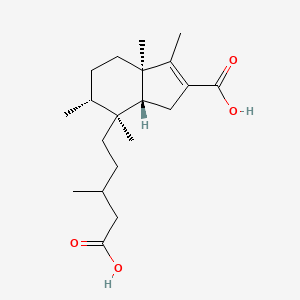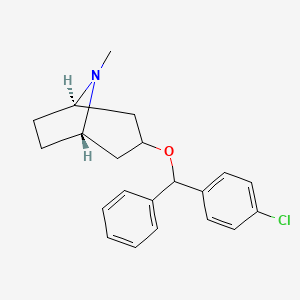
(1R,5S)-3beta-(4-Chlorobenzhydryloxy)tropane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Clobenztropine is a diarylmethane.
Applications De Recherche Scientifique
Monoamine Transporter Binding Properties : One study synthesized and evaluated the monoamine transporter binding properties of 3β-(3',4'-disubstituted phenyl)tropane-2β-carboxylic acid methyl esters, including analogs similar to "(1R,5S)-3β-(4-Chlorobenzhydryloxy)tropane" (Carroll et al., 2005). These compounds were found to have high affinity for both dopamine and serotonin transporters (DAT and 5-HTT, respectively).
Structure-Activity Relationship Studies : Another study focused on synthesizing various analogs and evaluating their structure-activity relationships for binding at monoamine transporters (Jin, Navarro, & Carroll, 2009). This research is crucial for understanding how structural modifications of tropane derivatives affect their interaction with these transporters.
Ligand Binding and Dopamine Transporter Affinity : A different research project explored the synthesis of nortropane derivatives and their inhibitory properties on dopamine, serotonin, and norepinephrine transporters (Emond et al., 1997). This study is relevant for understanding the selectivity and potency of such compounds towards the dopamine transporter.
Pharmacotherapy for Treating Cocaine Abuse : The behavioral pharmacology and monoamine transporter binding properties of a series of 3β-(substituted phenyl)-2β-(3'-substituted isoxazol-5-yl)tropanes were examined, with relevance to the pharmacotherapy for treating cocaine abuse (Carroll et al., 2004).
Remote Binding Domain on the Dopamine Transporter : A study synthesized a series of 4'-substituted 3β-phenyltropane-2β-carboxylic acid methyl esters to better define the pharmacophore for the cocaine binding site on the DAT, suggesting a previously unknown remote binding domain (Blough et al., 2002).
Radiosynthesis and Biological Evaluation : The radiosynthesis and biological evaluation of carbon-11 and iodine-123 labeled 2β-carbomethoxy-3β-[4'-((Z)-2-haloethenyl)phenyl]tropanes as candidate radioligands for in vivo imaging of the serotonin transporter were also explored (Plisson et al., 2004).
Novel Tropane Analogues for PET Imaging : Evaluation of novel tropane analogues compared with the binding characteristics of known ligands for positron emission tomography was conducted, highlighting the potential of these compounds in neuroimaging (Sihver et al., 2007).
Development of 3-Phenyltropane Analogues : A study on the development of 3-phenyltropane analogues with high affinity for the dopamine and serotonin transporters and low affinity for the norepinephrine transporter was also notable (Jin, Navarro, & Carroll, 2008).
Propriétés
Nom du produit |
(1R,5S)-3beta-(4-Chlorobenzhydryloxy)tropane |
|---|---|
Formule moléculaire |
C21H24ClNO |
Poids moléculaire |
341.9 g/mol |
Nom IUPAC |
(1S,5R)-3-[(4-chlorophenyl)-phenylmethoxy]-8-methyl-8-azabicyclo[3.2.1]octane |
InChI |
InChI=1S/C21H24ClNO/c1-23-18-11-12-19(23)14-20(13-18)24-21(15-5-3-2-4-6-15)16-7-9-17(22)10-8-16/h2-10,18-21H,11-14H2,1H3/t18-,19+,20?,21? |
Clé InChI |
OCAXFDULERPAJM-WHSGIHJSSA-N |
SMILES isomérique |
CN1[C@@H]2CC[C@H]1CC(C2)OC(C3=CC=CC=C3)C4=CC=C(C=C4)Cl |
SMILES |
CN1C2CCC1CC(C2)OC(C3=CC=CC=C3)C4=CC=C(C=C4)Cl |
SMILES canonique |
CN1C2CCC1CC(C2)OC(C3=CC=CC=C3)C4=CC=C(C=C4)Cl |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




